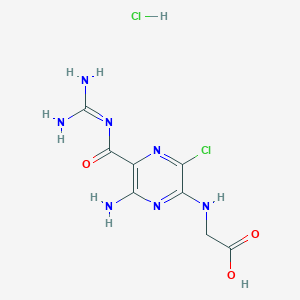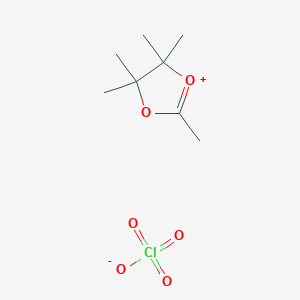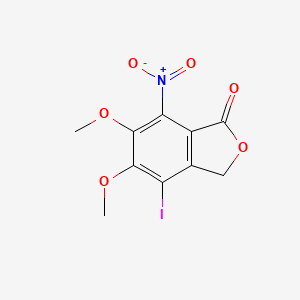
4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The methoxy groups can be introduced via methylation reactions, while the nitro group can be added through nitration reactions. The iodine atom can be introduced using iodination reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of derivatives with different substituents.
Reduction: Formation of amine derivatives.
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one can be used in various scientific research applications, including:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Oxidative Stress: Inducing or mitigating oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-5,6-dimethoxy-2-benzofuran-1(3H)-one: Lacks the nitro group.
5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one: Lacks the iodine atom.
4-Iodo-7-nitro-2-benzofuran-1(3H)-one: Lacks the methoxy groups.
Uniqueness
The presence of all three functional groups (iodine, methoxy, and nitro) in 4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one makes it unique and potentially more versatile in chemical reactions and biological applications compared to its analogs.
Propiedades
Número CAS |
839-55-4 |
|---|---|
Fórmula molecular |
C10H8INO6 |
Peso molecular |
365.08 g/mol |
Nombre IUPAC |
4-iodo-5,6-dimethoxy-7-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H8INO6/c1-16-8-6(11)4-3-18-10(13)5(4)7(12(14)15)9(8)17-2/h3H2,1-2H3 |
Clave InChI |
XZFSDTYNGYJTMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(COC2=O)C(=C1OC)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


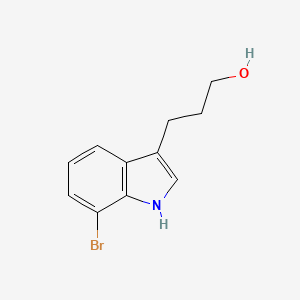


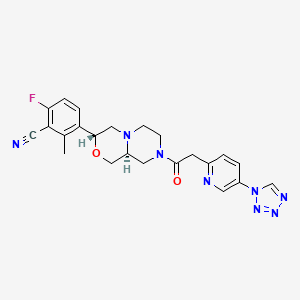

![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
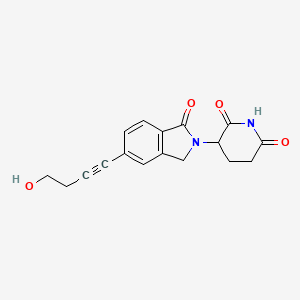
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)



